1,2,5-Pentanetriol, 2-methyl-, (S)-
CAS No.: 57624-95-0
Cat. No.: VC20636680
Molecular Formula: C6H14O3
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57624-95-0 |
|---|---|
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | (2S)-2-methylpentane-1,2,5-triol |
| Standard InChI | InChI=1S/C6H14O3/c1-6(9,5-8)3-2-4-7/h7-9H,2-5H2,1H3/t6-/m0/s1 |
| Standard InChI Key | JGPFFNACCBWQNG-LURJTMIESA-N |
| Isomeric SMILES | C[C@](CCCO)(CO)O |
| Canonical SMILES | CC(CCCO)(CO)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The molecular structure of (2S)-2-methylpentane-1,2,5-triol consists of a five-carbon chain (pentane) with hydroxyl (-OH) groups at positions 1, 2, and 5. A methyl (-CH) group is bonded to the second carbon, which also serves as the chiral center. The (S)-configuration at this position defines the compound’s stereochemistry, as illustrated by its SMILES notation: .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 134.17 g/mol | |
| Exact Mass | 134.094294 Da | |
| Topological Polar Surface Area | 60.69 Ų | |
| Hydrogen Bond Donors | 3 |
Spectroscopic Identification
The compound’s structural elucidation relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): The -NMR spectrum would exhibit distinct signals for the methyl group (δ ~1.2 ppm), hydroxyl protons (δ ~2.5–4.5 ppm), and the backbone methylene/methine groups.
-
Infrared (IR) Spectroscopy: Strong O-H stretching vibrations (~3200–3500 cm) and C-O stretches (~1050–1150 cm) confirm the polyol nature .
Synthesis and Production
Table 2: Precursors and Downstream Derivatives
| Precursor | Downstream Product | Functionality Change |
|---|---|---|
| 2-Methyl-1,5-pentanediol | Introduction of third -OH group | Oxidation/Epoxidation |
Physicochemical Properties
Thermal and Solubility Profiles
Data collated from vendor specifications and computational models reveal the following properties:
Table 3: Experimental and Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Not Available | |
| Density | ~1.14 g/cm³ (analog estimate) | |
| Refractive Index | 1.474–1.477 (analog) | |
| Solubility | Miscible in polar solvents | |
| pKa | 14.28 ± 0.20 (predicted) |
The compound’s high polarity, evidenced by its topological polar surface area (60.69 Ų), underpins its solubility in water, ethanol, and dimethyl sulfoxide (DMSO) .
Applications and Industrial Relevance
| Parameter | Value | Source |
|---|---|---|
| GHS Hazard Statement | H319 (Causes eye irritation) | |
| Precautionary Measures | P264, P280, P305+P351+P338 | |
| RTECS Number | SA3327000 |
Handling requires eye protection (goggles) and adequate ventilation to mitigate exposure risks .
Comparative Analysis with Related Compounds
1,2,5-Pentanetriol (Unsubstituted Analog)
The unsubstituted analog (CAS 14697-46-2) lacks the methyl group and chiral center, resulting in distinct properties:
Table 5: Comparative Properties
| Property | (2S)-2-Methyl Derivative | 1,2,5-Pentanetriol |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 134.17 g/mol | 120.15 g/mol |
| Boiling Point | N/A | 195°C at 15 mmHg |
| Density | ~1.14 g/cm³ | 1.14 g/cm³ |
The methyl group in the (S)-configured derivative enhances steric hindrance, potentially altering reactivity and biological interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume